[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone
Overview
Description
3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a trifluoromethyl group, a furan ring, and a piperidinyl methanone moiety
Preparation Methods
The synthesis of 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction can be performed using aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The reaction conditions often include the use of microwave assistance to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the furan ring allows for oxidation reactions, which can be catalyzed by metal oxides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the methanone moiety.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, metal oxides for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound.
Scientific Research Applications
3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone has several scientific research applications:
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This action can help alleviate symptoms of neurodegenerative diseases by increasing the levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound is used in similar cross-coupling reactions and has applications in drug development.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals.
The uniqueness of 3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2/c18-13-14(16(26)24-6-2-1-3-7-24)23-25-12(17(19,20)21)9-10(22-15(13)25)11-5-4-8-27-11/h4-5,8-9H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOIAAEZLGVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CO4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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